Tripolin A

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

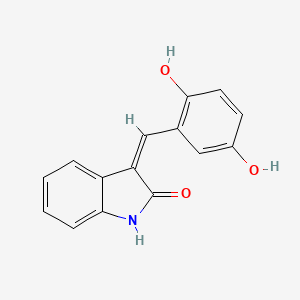

(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKSBDLWMROKNU-WQLSENKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tripolin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel small-molecule inhibitor that has garnered significant interest within the scientific community for its specific, non-ATP competitive inhibition of Aurora A kinase. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and its mechanism of action as a potent disruptor of mitotic progression. The information presented herein is intended to serve as a valuable resource for researchers engaged in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential and experimental utility of this compound.

Chemical Structure and Identification

This compound is chemically identified as (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one. Its structure is characterized by an oxindole core linked to a dihydroxyphenyl group via a methylene bridge.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one[1] |

| CAS Number | 1148118-92-6[1][2] |

| Molecular Formula | C₁₅H₁₁NO₃[2] |

| Molecular Weight | 253.25 g/mol [2] |

| SMILES | OC1=CC=C(O)C(\C=C2/C(=O)NC3=C2C=CC=C3)=C1[3] |

| InChIKey | OMKSBDLWMROKNU-WQLSENKSSA-N[3] |

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. It is important to note that comprehensive experimental data for all properties are not yet publicly available.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Yellow solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Biological Activity and Mechanism of Action

This compound is a potent and specific inhibitor of Aurora A kinase, a key regulator of mitotic events.[2] Its mechanism of action is distinct from many other kinase inhibitors as it functions in a non-ATP competitive manner.[2]

Inhibition of Aurora A Kinase

This compound exhibits significant inhibitory activity against Aurora A kinase with a reported half-maximal inhibitory concentration (IC₅₀) of 1.5 µM.[4] Notably, it shows substantially less activity against the closely related Aurora B kinase, highlighting its specificity.[4]

Table 3: Inhibitory Activity of this compound

| Target | IC₅₀ |

| Aurora A Kinase | 1.5 µM[4] |

| Aurora B Kinase | > 10 µM |

Cellular Effects and Signaling Pathway

The inhibition of Aurora A kinase by this compound leads to a cascade of cellular events that ultimately disrupt the normal progression of mitosis. The primary effects observed include:

-

Reduced Autophosphorylation of Aurora A: this compound treatment leads to a decrease in the phosphorylation of Aurora A at Threonine-288, a critical step for its activation.

-

Defects in Mitotic Spindle Formation: Cells treated with this compound exhibit abnormalities in mitotic spindle assembly, including the formation of monopolar or multipolar spindles.[2]

-

Centrosome Integrity Defects: The integrity of centrosomes, the primary microtubule-organizing centers in animal cells, is compromised in the presence of this compound.[2]

-

Altered Microtubule Dynamics: this compound affects the dynamic instability of microtubules, which is crucial for proper spindle function.[2]

-

Mislocalization of HURP: this compound has been shown to alter the distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on the mitotic spindle, revealing a novel aspect of Aurora A-mediated regulation.[2]

The following diagram illustrates the proposed signaling pathway affected by this compound:

References

- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Limited Proteolysis-Coupled Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Tripolin A on Aurora A Kinase

This guide provides a comprehensive technical overview of the mechanism of action of this compound, a novel small-molecule inhibitor of Aurora A kinase. The document details its biochemical interaction, cellular effects, and the experimental protocols used for its characterization, offering valuable insights for researchers in oncology and drug development.

Executive Summary

Aurora A kinase is a critical regulator of mitosis, and its overexpression is linked to tumorigenesis, making it a prime target for cancer therapy.[1] this compound has been identified as a specific, non-ATP-competitive inhibitor of Aurora A kinase.[2][3][4] Unlike many kinase inhibitors that compete with ATP for the active site, this compound binds to a different site, offering a distinct mechanism of action.[5][6] In cellular contexts, this compound effectively reduces the active, phosphorylated form of Aurora A, leading to significant mitotic defects, including centrosome fragmentation, abnormal spindle formation, and altered microtubule dynamics.[2][3][5] Notably, it uniquely alters the distribution of the Aurora A substrate HURP on spindle microtubules without preventing its binding.[3][7] This guide synthesizes the available quantitative data, outlines key experimental methodologies, and provides visual representations of the pathways and processes involved.

Mechanism of Action: A Non-Competitive Inhibition Model

This compound's inhibitory action on Aurora A is distinguished by its non-ATP-competitive nature.[8][9] Kinase assays performed with varying concentrations of ATP show that the IC50 value for this compound remains constant, confirming that it does not compete with ATP for the kinase's active site.[6] This suggests an allosteric mechanism of inhibition.

In silico modeling predicts that this compound binds to Aurora A in a manner that is similar, but not identical, to the known inhibitor MLN8054.[3][7] Further biophysical evidence from Differential Scanning Fluorimetry (DSF) indicates a direct interaction. The melting temperature (Tm) of Aurora A increases in the presence of this compound, signifying that the inhibitor binding stabilizes the protein kinase.[6][10]

Quantitative Data Summary

The inhibitory and binding properties of this compound have been quantified through various biochemical and biophysical assays. The data highlights its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type |

| This compound | Aurora A | 1.5 | Non-ATP Competitive |

| This compound | Aurora B | 7.0 | Not Specified |

| Tripolin B | Aurora A | 2.5 | ATP-Competitive |

| Tripolin B | Aurora B | 6.0 | ATP-Competitive |

| Data sourced from MedChemExpress and DC Chemicals.[11][12][13] |

Table 2: Biophysical Interaction with Aurora A

| Condition | Melting Temperature (Tm) | ΔTm (°C) |

| Aurora A alone | 45°C | N/A |

| Aurora A + this compound | 47°C | +2°C |

| Aurora A + Tripolin B | 53°C | +8°C |

| Data from Differential Scanning Fluorimetry (DSF) experiments.[6][10] The difference in ΔTm values suggests Tripolins A and B recognize different binding sites on Aurora A.[5] |

Cellular Mechanism and Downstream Effects

This compound's mechanism in living cells mirrors its biochemical activity, leading to potent inhibition of Aurora A function and resulting in characteristic mitotic failures.

Inhibition of Aurora A Activation

The activity of Aurora A is critically dependent on its autophosphorylation at Threonine 288 (T288) within its activation loop.[5] this compound treatment significantly reduces the levels of phosphorylated Aurora A (pT288) at the centrosomes.[5][14]

-

5-hour treatment (20 µM): 85% reduction in pAurora A levels.[5][14]

-

24-hour treatment (20 µM): 47% reduction in pAurora A levels.[5][14]

This de-phosphorylation leads to the inactivation of the kinase. Interestingly, while the active, spindle-bound fraction of Aurora A is reduced, total Aurora A protein levels remain unchanged, indicating the effect is on activity and localization, not protein degradation.[5][6]

Disruption of Mitotic Processes

The inhibition of Aurora A by this compound causes severe defects in cell division, consistent with phenotypes observed after Aurora A knockdown by RNAi.[2][3][5]

-

Centrosome Integrity: Aurora A is essential for centrosome maturation and separation. This compound treatment leads to pronounced centrosome fragmentation in nearly all mitotic cells (99% at 5h, 98% at 24h).[5]

-

Spindle Formation: Cells treated with this compound exhibit a range of spindle abnormalities, including monopolar, multipolar, and disorganized spindles.[10] This also results in a significantly reduced pole-to-pole distance in bipolar spindles.[5][10]

-

Microtubule Dynamics: The stability and organization of microtubules are affected, impacting both mitotic and interphase cells.[2][7]

Novel Regulation of HURP Distribution

A key finding from studies on this compound is its unique effect on the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein and a direct substrate of Aurora A.[5][7] Phosphorylation of HURP by Aurora A is thought to control its binding to microtubules.[5] While other Aurora A inhibitors can displace HURP from the spindle, this compound does not significantly affect the total amount of HURP bound to microtubules.[5] Instead, it specifically alters its localization, disrupting the normal gradient distribution that concentrates HURP towards the chromosomes.[3][5][7] This discovery reveals a new layer of regulation where Aurora A controls not just the binding but also the precise positioning of its substrates on the mitotic spindle.

Key Experimental Protocols

The characterization of this compound involved several key in vitro and cell-based assays. The methodologies are summarized below.

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against Aurora kinases and to ascertain its mode of inhibition (ATP competitive vs. non-competitive).

-

Methodology:

-

Recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate (e.g., using a fluorescence resonance energy transfer, FRET, based peptide) and a phosphate donor (ATP).[1]

-

The reaction is carried out in the presence of varying concentrations of this compound.

-

Kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence or luminescence.

-

To determine the mode of inhibition, the assay is repeated with several different fixed concentrations of ATP.

-

IC50 values are calculated from the dose-response curves. For this compound, the IC50 remained unchanged with increasing ATP concentrations, indicating non-ATP-competitive inhibition.[6]

-

Differential Scanning Fluorimetry (DSF)

-

Objective: To confirm direct binding of this compound to Aurora A and assess the binding-induced thermal stabilization.

-

Methodology:

-

Purified Aurora A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

The protein-dye mixture is prepared with and without the inhibitor (this compound).

-

The temperature of the samples is gradually increased in a real-time PCR machine.

-

As the protein unfolds due to heat, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence.

-

The melting temperature (Tm), the midpoint of this transition, is calculated. An increase in Tm in the presence of the inhibitor indicates that it binds to and stabilizes the protein.[6][10]

-

Immunofluorescence Microscopy

-

Objective: To visualize and quantify the effects of this compound on Aurora A phosphorylation, localization, and downstream mitotic structures in cells.

-

Methodology:

-

Cell Culture & Treatment: HeLa cells are cultured on coverslips and treated with either a solvent control (DMSO) or a specified concentration of this compound (e.g., 20 µM) for various durations (e.g., 5 and 24 hours).[5][14]

-

Fixation & Permeabilization: Cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with Triton X-100 to allow antibody access.

-

Immunostaining: Cells are incubated with primary antibodies against targets of interest (e.g., anti-pAurora A T288, anti-total Aurora A, anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules, anti-HURP).

-

Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied. DNA is counterstained with DAPI.

-

Imaging & Analysis: Coverslips are mounted and imaged using a confocal or fluorescence microscope. Fluorescence intensity at specific locations (e.g., centrosomes, spindles) is quantified using imaging software.[5][10]

-

Western Blotting

-

Objective: To determine the effect of this compound on the total protein levels of Aurora A and other relevant proteins.

-

Methodology:

-

Mitotic cells are collected after treatment with this compound.

-

Cells are lysed, and total protein is extracted and quantified.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies (e.g., anti-Aurora A, anti-Aurora B, anti-phospho-Histone H3 Ser10, anti-α-tubulin as a loading control).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Results showed that this compound did not significantly affect total Aurora A protein levels.[5][14]

-

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the complex roles of Aurora A kinase. Its non-ATP-competitive mechanism of action provides an alternative to the more common active-site inhibitors, allowing for the dissection of kinase functions that may not be solely dependent on ATP binding.[3][7] The compound's unique effect on the spatial distribution of HURP highlights a nuanced regulatory role for Aurora A in organizing the mitotic spindle.[5] For drug development professionals, this compound serves as an important scaffold. Its distinct binding mode could be exploited to design new allosteric inhibitors with potentially higher specificity and different resistance profiles compared to ATP-competitive drugs. Further structure-activity relationship (SAR) studies based on the this compound chemical structure could lead to the development of more potent and selective next-generation Aurora A inhibitors for cancer therapy.[3][7]

References

- 1. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Creative Biolabs [creativebiolabs.net]

- 9. scbt.com [scbt.com]

- 10. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound Datasheet DC Chemicals [dcchemicals.com]

- 13. Tripolin B_TargetMol [targetmol.com]

- 14. researchgate.net [researchgate.net]

Tripolin A as a Non-ATP Competitive Inhibitor of Aurora A Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripolin A is a novel small-molecule inhibitor that has been identified as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3][4] Aurora A is a crucial serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[5] Its overexpression is frequently observed in various human cancers, making it a compelling target for anti-cancer drug development. This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on Aurora A kinase through a non-ATP competitive mechanism.[1][2] This is evidenced by the fact that its inhibitory activity on Aurora A is not affected by increasing concentrations of ATP.[6] This mode of action distinguishes it from many other kinase inhibitors that compete with ATP for binding to the kinase's active site. The non-ATP competitive nature of this compound suggests that it binds to an allosteric site on the Aurora A kinase, inducing a conformational change that leads to inhibition of its catalytic activity. This is predicted to be similar, but not identical, to the binding of another non-ATP competitive inhibitor, MLN8054.[1][7]

The inhibition of Aurora A by this compound leads to a cascade of downstream cellular effects. Notably, it reduces the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1][3][4] This, in turn, affects centrosome integrity, leading to defects in mitotic spindle formation and length.[1][3][4] One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein essential for proper spindle assembly.[1][7] this compound has been shown to affect the gradient distribution of HURP towards the chromosomes, without affecting its binding to microtubules, revealing a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.[1][7]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 Value (µM) | Inhibition Type | Reference |

| Aurora A | 1.5 | Non-ATP Competitive | [2] |

| Aurora B | 7.0 | Not specified | [2] |

Table 2: Cellular Effects of this compound on Aurora A and its Substrates

| Cellular Parameter | Treatment Conditions | Observed Effect | Reference |

| pAurora A (T288) levels on centrosomes | 20 µM this compound on HeLa cells | 85% reduction after 5 hours; 47% reduction after 24 hours | [8] |

| Total Aurora A on spindles | 20 µM this compound on HeLa cells | 81% reduction after 5 hours; 24% reduction after 24 hours | [8] |

| pHistone H3 (S10) levels (Aurora B substrate) | 20 µM this compound on HeLa cells | No significant inhibition | [8] |

| HURP localization | 20 µM this compound on HeLa cells | Altered gradient distribution towards chromosomes | [1][7] |

Table 3: Effects of this compound on Mitotic Spindle Morphology in HeLa Cells

| Spindle Phenotype | Control (DMSO) | 20 µM this compound (24h) |

| Normal Bipolar | ~80% | ~20% |

| Multipolar | <5% | ~30% |

| Monopolar | <5% | ~25% |

| Disorganized | ~10% | ~25% |

Data adapted from immunofluorescence studies described in Kesisova et al., 2013.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Aurora A Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kemptide (LRRASLG) as a substrate

-

ATP

-

This compound

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant Aurora A kinase, and the kemptide substrate.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add the this compound dilutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

To determine the mode of inhibition, perform the assay with varying concentrations of ATP (e.g., 10 µM, 100 µM, 1 mM).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction.[9]

-

Record the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Culture and Synchronization

This protocol describes the culture of HeLa cells and their synchronization in mitosis for studying the cellular effects of this compound.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Thymidine

-

Nocodazole

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Culture HeLa cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To synchronize cells at the G1/S boundary, treat the cells with 2 mM thymidine for 16-18 hours (first thymidine block).

-

Wash the cells twice with PBS and release them into fresh medium for 9 hours.

-

Add 2 mM thymidine again for 16-18 hours (second thymidine block).

-

To enrich for mitotic cells, wash the cells twice with PBS to release them from the second thymidine block and add fresh medium containing 100 ng/mL nocodazole.

-

Incubate for 12-14 hours. Mitotic cells can then be collected by mechanical shake-off.[10][11][12][13][14]

Immunofluorescence Staining

This protocol is for visualizing the effects of this compound on the localization of Aurora A, pAurora A, and HURP, as well as on spindle morphology.

Materials:

-

Synchronized HeLa cells grown on coverslips

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibodies (e.g., anti-Aurora A, anti-pAurora A (T288), anti-HURP, anti-α-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI or Hoechst for DNA staining

-

Antifade mounting medium

-

Fluorescence microscope (confocal recommended)

Procedure:

-

Treat synchronized mitotic HeLa cells on coverslips with the desired concentration of this compound (e.g., 20 µM) for the specified duration (e.g., 5 or 24 hours).

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

If using paraformaldehyde fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the DNA with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope. For detailed spindle analysis, acquire z-stacks using a confocal microscope.[15][16][17]

Western Blotting

This protocol is for analyzing the levels of total and phosphorylated proteins in cells treated with this compound.

Materials:

-

HeLa cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Aurora A, anti-pAurora A (T288), anti-pHistone H3 (S10), anti-α-tubulin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control HeLa cells in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Use a loading control, such as α-tubulin, to ensure equal protein loading.

Visualizations

Signaling Pathway

Caption: Signaling pathway of Aurora A and the inhibitory effect of this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing this compound.

Mechanism of Inhibition

References

- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. This compound - Creative Biolabs [creativebiolabs.net]

- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synchronization of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 16. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]

- 17. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripolin A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Non-ATP Competitive Aurora A Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Discovered through a screening of potential kinase inhibitors, this compound exhibits a unique non-ATP competitive mechanism of action, distinguishing it from many other Aurora A inhibitors.[1][3] This technical guide provides an in-depth overview of the discovery, a detailed putative synthesis protocol, and the experimental methodologies used to characterize the biological activity of this compound. Furthermore, it elucidates the impact of this compound on the Aurora A signaling pathway, particularly its regulation of the microtubule-associated protein HURP. The quantitative data, experimental protocols, and signaling pathway diagrams presented herein are intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Discovery and Biological Activity

This compound was identified from a screen of 105 potential small-molecule inhibitors as a potent inhibitor of Aurora A kinase activity in vitro.[1][2] Subsequent studies in human cells confirmed its activity as a specific Aurora A inhibitor.[1][2]

Kinase Inhibitory Activity

This compound demonstrates selective inhibition of Aurora A kinase over Aurora B kinase. The inhibitory activity is independent of ATP concentration, confirming a non-ATP competitive mode of inhibition.[4]

| Kinase | IC50 (µM) | ATP Concentration for IC50 determination |

| Aurora A | 1.5 | Varied |

| Aurora B | 7.0 | Varied |

Table 1: In vitro inhibitory activity of this compound against Aurora A and Aurora B kinases.[4]

Cellular Effects of this compound

Treatment of human cells, such as HeLa cells, with this compound leads to a range of mitotic defects consistent with the inhibition of Aurora A kinase.[1][2] These effects include:

-

Reduction of Aurora A Autophosphorylation: this compound treatment significantly reduces the levels of autophosphorylated Aurora A at Threonine 288 (pT288), a marker of active Aurora A.

-

Defects in Spindle Formation: Cells treated with this compound exhibit a higher incidence of mitotic spindle abnormalities, including multipolar, misaligned, and disorganized spindles.[3]

-

Centrosome Integrity: Inhibition of Aurora A by this compound affects centrosome integrity.[1][2]

-

Regulation of HURP Distribution: this compound alters the gradient distribution of the Hepatoma Up-Regulated Protein (HURP) on spindle microtubules, without affecting its microtubule-binding ability. This suggests a novel mechanism of regulating mitotic microtubule stabilizers through Aurora A phosphorylation.[1]

Synthesis of this compound

Putative Synthetic Protocol: Knoevenagel Condensation

This protocol is based on general procedures for similar reactions and is provided as a guideline.[5][6]

Reaction:

References

Tripolin A's Effect on Microtubule Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1][2] While not directly binding to tubulin, this compound exerts significant effects on microtubule dynamics and organization by targeting a key regulatory kinase involved in mitotic progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on microtubule-associated proteins, and the downstream consequences for microtubule function. This document summarizes available quantitative data, details relevant experimental protocols for studying these effects, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability—stochastic switching between phases of growth and shrinkage—is tightly regulated by a host of microtubule-associated proteins (MAPs) and signaling molecules. Aurora A kinase is a critical serine/threonine kinase that plays a pivotal role in regulating microtubule dynamics, particularly during mitosis. It is involved in centrosome maturation, spindle assembly, and chromosome segregation.[3][4]

This compound has been identified as a specific inhibitor of Aurora A kinase, showing selectivity over Aurora B kinase in mammalian cells.[1][2] Its mechanism of action is centered on the allosteric inhibition of Aurora A, leading to a cascade of effects on microtubule-dependent processes. Understanding the precise effects of this compound on microtubule dynamics is crucial for its development as a potential therapeutic agent, particularly in oncology.

Quantitative Data on this compound's Effects

While direct quantitative data on the effect of this compound on microtubule dynamic parameters such as growth rate, shrinkage rate, catastrophe frequency, and rescue frequency are not extensively available in the public literature, several studies have quantified its biochemical and cellular effects that indirectly reflect its impact on microtubule organization and function.

| Parameter | Value/Effect | Cell Line/System | Reference |

| Aurora A Kinase Inhibition (IC50) | The IC50 value for this compound's inhibition of Aurora A kinase activity remained constant at different ATP concentrations, indicating a non-ATP competitive mode of inhibition.[1][2] | In vitro kinase assay | [1][2] |

| pAurora A (Thr288) Levels on Centrosomes | Reduction of 85% after 5 hours of treatment with 20 µM this compound.[1][2] | HeLa | [1][2] |

| Reduction of 47% after 24 hours of treatment with 20 µM this compound.[1][2] | HeLa | [1][2] | |

| Mean Pole-to-Pole Distance (Spindle Length) | 7.6 µm ± 1.3 µm in this compound (20 µM, 24h) treated cells.[1][2] | HeLa | [1][2] |

| 9.9 µm ± 0.7 µm in control (DMSO) cells.[1][2] | HeLa | [1][2] | |

| HURP Localization on Spindle Microtubules | No significant change in the overall binding of HURP to microtubules.[1] | HeLa | [1] |

| Altered gradient distribution of HURP, with a less pronounced accumulation towards the chromosomes.[1] | HeLa | [1] |

Signaling Pathway of this compound's Action on Microtubules

This compound's primary mechanism of action is the inhibition of Aurora A kinase. This kinase is a central node in the regulation of microtubule dynamics during mitosis. One of its key substrates is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein that plays a crucial role in stabilizing kinetochore-fibers. Aurora A phosphorylation of HURP is thought to regulate its microtubule-binding activity and localization. By inhibiting Aurora A, this compound disrupts this phosphorylation event, leading to altered HURP distribution on the mitotic spindle and consequently affecting spindle stability and function.

Caption: Signaling pathway of this compound's effect on microtubules.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on microtubule dynamics.

In Vitro Microtubule Dynamics Assay

This assay is designed to directly measure the effect of this compound on the dynamic parameters of microtubule polymerization.

Workflow:

Caption: Workflow for in vitro microtubule dynamics assay.

Detailed Steps:

-

Tubulin Preparation: Purified, polymerization-competent tubulin (e.g., bovine brain tubulin) is used. A fraction of the tubulin is fluorescently labeled (e.g., with rhodamine or Alexa Fluor dyes) to allow for visualization by fluorescence microscopy.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing tubulin at a concentration that supports dynamic instability (typically 10-15 µM), polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8), GTP (1 mM), and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

-

Drug Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is run in parallel.

-

Microscopy: The reaction mixture is warmed to 37°C and immediately observed using Total Internal Reflection Fluorescence (TIRF) microscopy. This technique allows for the visualization of individual microtubules growing from GMPCPP-stabilized microtubule seeds anchored to the coverslip surface.

-

Data Acquisition: Time-lapse images of the dynamic microtubules are acquired over a period of 10-20 minutes.

-

Data Analysis: Kymographs (space-time plots) are generated from the time-lapse movies for individual microtubules. From these kymographs, the rates of microtubule growth and shrinkage, as well as the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth), are measured and compared between this compound-treated and control samples.

Immunofluorescence Staining of Microtubules in Cells

This protocol allows for the visualization of the overall microtubule network and spindle morphology in cells treated with this compound.

Workflow:

Caption: Workflow for immunofluorescence staining of microtubules.

Detailed Steps:

-

Cell Culture and Treatment: Cells (e.g., HeLa or other cancer cell lines) are grown on sterile glass coverslips. The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

-

Fixation: The cells are fixed to preserve their structure. A common method is fixation with ice-cold methanol for 10 minutes, which also permeabilizes the cells. Alternatively, a two-step fixation with glutaraldehyde followed by reduction with sodium borohydride can be used for better preservation of microtubule structure.

-

Permeabilization: If not already permeabilized during fixation, cells are treated with a detergent such as Triton X-100 in phosphate-buffered saline (PBS) to allow antibodies to access the intracellular components.

-

Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking solution, typically PBS containing bovine serum albumin (BSA).

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes a component of microtubules, most commonly anti-α-tubulin or anti-β-tubulin, diluted in blocking solution.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: The stained cells are visualized using a fluorescence microscope, such as a confocal or epifluorescence microscope. Images are captured to assess changes in microtubule organization, spindle morphology, and cell cycle progression.

Live-Cell Imaging of Microtubule Dynamics

This technique allows for the real-time visualization of microtubule dynamics in living cells following treatment with this compound.

Workflow:

References

- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

The Role of Tripolin A in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripolin A is a novel small-molecule inhibitor that has garnered significant interest in the field of cell cycle regulation and cancer research. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the cell cycle. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key cellular pathways.

Core Mechanism of Action: Inhibition of Aurora A Kinase

This compound functions as a specific, non-ATP competitive inhibitor of Aurora A kinase[1]. Aurora A is a crucial serine/threonine kinase that plays a pivotal role in mitotic progression, including centrosome maturation and separation, spindle assembly, and chromosome alignment[2]. By inhibiting Aurora A, this compound disrupts these fundamental processes, leading to defects in cell division and ultimately inducing cell cycle arrest and apoptosis.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available to date.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (µM) | Inhibition Mechanism | Reference |

| This compound | Aurora A | ~10 | Non-ATP Competitive | [3] |

| Tripolin B | Aurora A | ~20 | ATP Competitive | [3] |

Table 2: Cellular Effects on pAurora A Levels

| Cell Line | Treatment | Reduction in pAurora A (Thr288) | Reference |

| HeLa | 20 µM this compound for 5 hours | 85% | |

| HeLa | 20 µM this compound for 24 hours | 47% |

Note: A comprehensive table of IC50 values for this compound across a broad panel of cancer cell lines is not yet available in published literature.

Effects on Cell Cycle Progression

This compound induces cell cycle arrest, primarily at the G2/M phase, which is consistent with the inhibition of Aurora A kinase activity. This arrest prevents cells from entering mitosis, ultimately leading to apoptosis. While the induction of G2/M arrest has been observed, detailed quantitative analysis of cell cycle distribution across different cell lines and concentrations is a subject of ongoing research.

Signaling Pathway of this compound Action

This compound's primary molecular target is Aurora A kinase. The inhibition of this kinase disrupts a cascade of downstream signaling events that are critical for mitotic progression.

Caption: Signaling pathway illustrating this compound's inhibition of Aurora A kinase and its downstream effects on mitosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

96-well plates

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for pAurora A and Cyclin B1

This technique is used to detect changes in the protein levels of phosphorylated Aurora A and Cyclin B1.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pAurora A (Thr288), anti-Aurora A, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Immunofluorescence for pAurora A and HURP Localization

This method allows for the visualization of the subcellular localization of phosphorylated Aurora A and HURP.

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (anti-pAurora A (Thr288), anti-HURP)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound as required.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking solution for 30 minutes.

-

Incubate with primary antibodies for 1 hour at room temperature.

-

Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

This technique is used to quantify the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on cell cycle regulation.

Caption: A generalized experimental workflow for characterizing the effects of this compound.

Conclusion and Future Directions

This compound represents a promising tool for studying the intricate regulation of the cell cycle by Aurora A kinase. Its unique non-ATP competitive mechanism of inhibition offers a distinct advantage for dissecting specific kinase functions. The data presented in this guide highlight its potent anti-proliferative and pro-apoptotic effects, which are mediated through the disruption of critical mitotic events.

Future research should focus on expanding the quantitative analysis of this compound's effects across a wider range of cancer cell lines to establish a comprehensive sensitivity profile. Detailed studies on its impact on the G2/M checkpoint and the precise molecular players involved in this compound-induced apoptosis will further elucidate its therapeutic potential. The development of more potent and selective analogs based on the this compound scaffold could pave the way for novel anti-cancer therapies targeting Aurora A kinase.

References

Tripolin A and its Interaction with the HURP Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Tripolin A and its interaction with the Hepatoma Upregulated Protein (HURP). It is designed to offer a comprehensive resource for researchers in cell biology and professionals in drug development, detailing the molecular mechanisms, experimental validation, and quantitative data associated with this interaction.

Executive Summary

This compound has been identified as a novel, non-ATP competitive inhibitor of Aurora A kinase. Its mechanism of action has significant implications for the regulation of mitotic events, particularly through its influence on the microtubule-associated protein, HURP. While this compound does not prevent the binding of HURP to microtubules, it specifically disrupts the characteristic gradient distribution of HURP along spindle microtubules, which is crucial for proper chromosome congression and segregation during mitosis. This guide synthesizes the key findings, presents quantitative data in a structured format, details the experimental protocols for validation, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its effects.

Table 1: In Vitro Kinase Inhibition by this compound

| Kinase Target | This compound IC50 (µM) | Notes |

| Aurora A | 1.5 | Non-ATP competitive inhibition |

| Aurora B | 7.0 | |

| EGFR | 11.0 | |

| FGFR | 33.4 | |

| KDR | 17.9 | |

| IGF1R | 14.9 |

Table 2: Biophysical Interaction of this compound with Aurora A

| Parameter | Value | Method |

| ΔTm of Aurora A | +2°C | Differential Scanning Fluorimetry (DSF) |

Signaling Pathway and Molecular Interactions

This compound's primary target is Aurora A kinase, a key regulator of mitosis. Aurora A, in turn, phosphorylates a multitude of substrates, including HURP. The phosphorylation status of HURP is critical for its precise localization and function. The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and the Aurora A-HURP axis.

In Vitro Aurora A Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., Kemptide)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and diluted this compound (or DMSO as a control) in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Staining for HURP Localization

This protocol details the visualization of HURP distribution in cultured cells treated with this compound.

Materials:

-

HeLa cells

-

Glass coverslips

-

This compound

-

DMSO

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., rabbit anti-HURP, mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 568)

-

DAPI-containing mounting medium

-

Confocal microscope

Procedure:

-

Seed HeLa cells on glass coverslips and allow them to adhere.

-

Treat the cells with this compound (e.g., 20 µM) or DMSO for the desired time.

-

Fix the cells with 4% PFA in PBS for 10 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature.

-

Wash with PBS and mount the coverslips on microscope slides using a DAPI-containing mounting medium.

-

Acquire images using a confocal microscope.

-

For quantitative analysis, measure the fluorescence intensity of HURP along a line drawn from the spindle pole to the metaphase plate.

Co-Immunoprecipitation of Aurora A and HURP

This protocol is used to investigate the in-cell interaction between Aurora A and HURP.

Materials:

-

HeLa cells

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Primary antibody for immunoprecipitation (e.g., anti-Aurora A)

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for Western blotting (e.g., anti-Aurora A, anti-HURP)

Procedure:

-

Lyse mitotic HeLa cells in lysis buffer.

-

Pre-clear the lysate with control IgG and protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads using elution buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against Aurora A and HURP.

Conclusion

This compound serves as a valuable chemical probe for dissecting the intricate regulation of mitotic spindle function. Its specific inhibition of Aurora A kinase, without disrupting the ATP-binding pocket, offers a unique tool to study the downstream consequences of reduced Aurora A activity. The observed alteration of the HURP gradient on spindle microtubules, rather than its complete displacement, highlights a nuanced regulatory mechanism orchestrated by Aurora A phosphorylation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of targeting the Aurora A-HURP axis in proliferative diseases and for a deeper understanding of the fundamental processes of cell division.

The Impact of Tripolin A on Centrosome Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel small-molecule inhibitor that demonstrates a significant impact on centrosome integrity through its targeted inhibition of Aurora A kinase.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting quantitative data on its effects, detailed experimental protocols for assessing centrosome integrity, and a visual representation of the implicated signaling pathway. This document is intended to serve as a comprehensive resource for researchers in cell biology and professionals involved in the development of therapeutic agents targeting mitotic regulators.

Introduction

The centrosome is the primary microtubule-organizing center (MTOC) in animal cells, playing a pivotal role in cell cycle progression, particularly in the formation of the bipolar spindle during mitosis. The integrity of the centrosome is paramount for accurate chromosome segregation, and its dysregulation is a hallmark of many cancers. Aurora A kinase is a key regulator of centrosome maturation and function. This compound has emerged as a specific, non-ATP competitive inhibitor of Aurora A kinase, making it a valuable tool for studying centrosome biology and a potential lead compound for anti-cancer therapies.[1][2] This guide explores the molecular and cellular consequences of this compound treatment with a focus on its effects on centrosome integrity.

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of Aurora A.[1] This inhibition is non-ATP competitive, suggesting that this compound binds to a site on the kinase distinct from the ATP-binding pocket.[1] The primary consequence of Aurora A inhibition by this compound is the reduced phosphorylation of its downstream substrates, which are critical for various mitotic processes.

One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP). Aurora A-mediated phosphorylation of HURP is essential for its proper localization and function in stabilizing kinetochore fibers. This compound treatment disrupts this process, leading to defects in spindle formation and chromosome alignment.[1] Furthermore, the inhibition of Aurora A by this compound directly affects the centrosome, leading to a loss of its structural integrity and compromising its ability to nucleate microtubules effectively.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular processes related to mitosis and centrosome function, as reported in Kesisova et al., 2013.[1]

Table 1: Effect of this compound on Mitotic Progression in HeLa Cells [1]

| Treatment Condition | Chromosome Misalignment (%) | Aberrant Spindle Formation (Tripolar) (%) | Total Mitotic Defects (%) |

| DMSO (Control) | 0 | 0 | 0 |

| 20 µM this compound (24h) | 66 | 33.3 | 99.3 |

Table 2: Effect of this compound on Aurora A Activity in HeLa Cells [1]

| Treatment Condition | Reduction in pAurora A (T288) Levels (%) |

| 20 µM this compound (5h) | 85 |

| 20 µM this compound (24h) | 47 |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's impact on centrosome integrity, adapted from Kesisova et al., 2013.[1]

Immunofluorescence Staining for Centrosome and Spindle Analysis

Objective: To visualize the effects of this compound on centrosome integrity and spindle morphology.

Materials:

-

HeLa cells

-

This compound (20 µM in DMSO)

-

DMSO (vehicle control)

-

Methanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies:

-

Mouse anti-α-tubulin

-

Rabbit anti-pericentrin

-

Rabbit anti-γ-tubulin

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Alexa Fluor 594-conjugated goat anti-rabbit IgG

-

-

DAPI (4',6-diamidino-2-phenylindole) for DNA staining

-

Mounting medium

Procedure:

-

Seed HeLa cells on glass coverslips and culture to the desired confluency.

-

Treat cells with 20 µM this compound or DMSO for the desired duration (e.g., 24 hours).

-

Fix the cells by immersing the coverslips in ice-cold methanol for 10 minutes.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the primary antibody).

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (e.g., anti-α-tubulin and anti-pericentrin/γ-tubulin) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope.

Microtubule Regrowth Assay

Objective: To assess the microtubule nucleation capacity of centrosomes following this compound treatment.

Materials:

-

HeLa cells

-

This compound (20 µM in DMSO)

-

DMSO (vehicle control)

-

Complete medium (pre-warmed to 37°C)

-

Ice bath

-

Fixation and extraction buffer (e.g., 0.5% Triton X-100 in BRB80 buffer with protease inhibitors)

-

Primary antibody: Mouse anti-α-tubulin

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

DAPI

Procedure:

-

Culture and treat HeLa cells with this compound or DMSO as described above.

-

Depolymerize the existing microtubule network by incubating the cells on ice for 30 minutes in the presence of the compound.

-

Induce microtubule regrowth by replacing the cold medium with pre-warmed complete medium and incubating at 37°C for a short period (e.g., 1-5 minutes).

-

Immediately fix and extract the cells with fixation and extraction buffer for 1 minute.

-

Proceed with immunofluorescence staining for α-tubulin as described in the previous protocol, starting from the blocking step.

-

Acquire images using a fluorescence microscope and quantify the number and length of microtubules emanating from the centrosomes.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Caption: Signaling pathway of this compound's effect on centrosome integrity.

Caption: Experimental workflow for analyzing this compound's effects.

Conclusion

This compound serves as a potent and specific inhibitor of Aurora A kinase, leading to significant disruptions in centrosome integrity and mitotic progression. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers investigating the intricate mechanisms of centrosome function and for those in pursuit of novel anti-cancer therapeutics. The visualization of the affected signaling pathway underscores the critical role of Aurora A in maintaining cellular fidelity during division and highlights the potential of its inhibitors, like this compound, in cancer treatment. Further research into the downstream effects of this compound will undoubtedly provide deeper insights into the complex regulation of the centrosome and the cell cycle.

References

- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]

- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Tripolin A: A Technical Guide for Studying Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripolin A is a novel, cell-permeable small molecule that functions as a specific, non-ATP-competitive inhibitor of Aurora A kinase.[1][2][3] This property makes it a valuable tool for dissecting the intricate processes of mitosis. By selectively targeting Aurora A, this compound allows for the detailed study of the kinase's role in centrosome maturation, spindle assembly, and chromosome segregation, independent of ATP-binding site interactions.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its application in mitosis research.

Introduction to this compound

Chemical Properties

| Property | Value |

| Chemical Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one[7] |

| Molecular Formula | C₁₅H₁₁NO₃[7] |

| Molecular Weight | 253.25 g/mol [7] |

| CAS Number | 1148118-92-6[7][8] |

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of Aurora A. Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound binds to an allosteric site.[1][2][5] This non-competitive inhibition leads to a reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a critical step for its activation.[1] The inhibition of Aurora A disrupts its downstream signaling, impacting a multitude of mitotic events.

One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP). Aurora A-mediated phosphorylation of HURP is essential for its proper localization to the spindle microtubules near the chromosomes, where it plays a role in microtubule stabilization.[1][3][9] Treatment with this compound alters the gradient distribution of HURP on the mitotic spindle, demonstrating a novel mechanism of regulating mitotic microtubule stabilizers through Aurora A phosphorylation.[1][3]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC₅₀ (µM) | Source |

| Aurora A | 1.5 | [8][10] |

| Aurora B | 7.0 | [8][10] |

Table 2: Cellular Effects of this compound in HeLa Cells

| Parameter | Treatment | Effect | Source |

| pAurora A (T288) levels on centrosomes | 20 µM this compound for 5h | 85% reduction | [1] |

| pAurora A (T288) levels on centrosomes | 20 µM this compound for 24h | 47% reduction | [1] |

| Total Aurora A on spindle | 20 µM this compound for 5h | 81% reduction | [1] |

| Total Aurora A on spindle | 20 µM this compound for 24h | 24% reduction | [1] |

| Mean pole-to-pole distance | 20 µM this compound for 24h | 7.6 µm ± 1.3 (vs. 9.9 µm ± 0.7 in control) | [1] |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study mitosis.

In Vitro Aurora A Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Aurora A kinase activity.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]

-

ATP (concentration to be optimized based on the assay format)

-

Substrate peptide (e.g., Kemptide)[12]

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[11][12]

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of recombinant Aurora A kinase (e.g., 7 ng) to each well.[11]

-

Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP should be around the Km value for Aurora A if determining IC₅₀ in a non-competitive context.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.[11][12] This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value.

Immunofluorescence Staining for pAurora A and HURP

This protocol allows for the visualization of the subcellular localization of phosphorylated Aurora A and HURP in cells treated with this compound.

Materials:

-

HeLa cells

-

Glass coverslips

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-phospho-Aurora A (Thr288)

-

Mouse anti-HURP

-

Rabbit anti-α-tubulin

-

-

Fluorescently labeled secondary antibodies:

-

Goat anti-rabbit IgG (e.g., Alexa Fluor 488)

-

Goat anti-mouse IgG (e.g., Alexa Fluor 568)

-

-

DAPI or Hoechst for DNA counterstaining

-

Mounting medium

Procedure:

-

Seed HeLa cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with 20 µM this compound or DMSO (vehicle control) for the desired time (e.g., 5 or 24 hours).[1]

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in 3% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the DNA with DAPI or Hoechst for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using a mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

-

HeLa cells

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

FACS tubes

Procedure:

-

Seed HeLa cells in a multi-well plate and treat them with the desired concentration of this compound or DMSO for a specific duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of PBS.

-

While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 1 hour (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in PI staining solution (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A).[10]

-

Incubate the cells at 37°C for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence).

Visualizations

Signaling Pathway

Caption: this compound's mechanism of action on the Aurora A signaling pathway.

Experimental Workflow

Caption: Workflow for studying this compound's effects on mitosis.

Applications in Research and Drug Development

This compound's unique mode of action makes it a powerful tool for:

-

Dissecting Aurora A-specific pathways: By avoiding the ATP-binding site, this compound allows for a more precise interrogation of Aurora A's roles in mitosis.

-

Validating Aurora A as a therapeutic target: The phenotypic effects of this compound can be used to validate the consequences of Aurora A inhibition in various cancer cell lines.

-

Scaffold for drug development: As a non-ATP competitive inhibitor, the chemical structure of this compound can serve as a scaffold for the development of new allosteric inhibitors of Aurora A with potentially improved specificity and reduced off-target effects.[1][2][3]

-

Studying drug resistance: this compound can be used to investigate mechanisms of resistance to ATP-competitive Aurora A inhibitors.

Conclusion